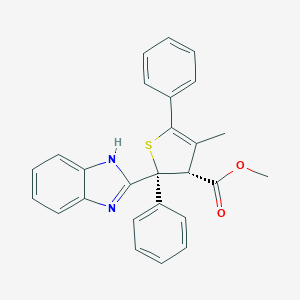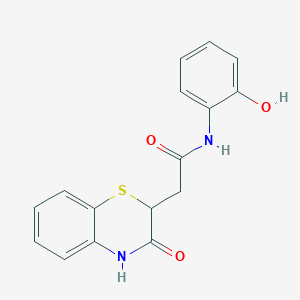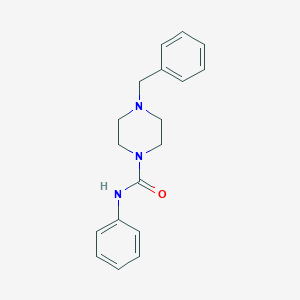
methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate, also known as MBMST, is a chemical compound with potential applications in scientific research. This compound is a member of the thiophene family and has been studied for its biological and physiological effects.
Wirkmechanismus
The mechanism of action of methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the replication of certain viruses by targeting viral enzymes.
Biochemical and Physiological Effects:
methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase and reverse transcriptase, which are involved in DNA replication and viral replication, respectively. It has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate in lab experiments is its potential as a novel anticancer and antiviral agent. Its unique chemical structure and mechanism of action make it a promising candidate for further studies. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for the study of methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate. One direction is the development of novel anticancer and antiviral agents based on its chemical structure and mechanism of action. Another direction is the study of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
In conclusion, methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate is a chemical compound with potential applications in scientific research. Its unique chemical structure and mechanism of action make it a promising candidate for the development of novel anticancer and antiviral agents. Further studies are needed to fully understand its potential and optimize its pharmacological properties.
Synthesemethoden
The synthesis of methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate involves the reaction of 2-aminobenzimidazole, 4-methyl-2,5-diphenyl-2,3-dihydrothiophene-3-carboxylic acid, and methyl chloroformate in the presence of triethylamine. The reaction yields methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate as a white solid with a melting point of 244-246°C.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-2,3-dihydro-3-thiophenecarboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor and antiviral activities, making it a potential candidate for the development of novel anticancer and antiviral agents.
Eigenschaften
Molekularformel |
C26H22N2O2S |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
methyl (2R,3R)-2-(1H-benzimidazol-2-yl)-4-methyl-2,5-diphenyl-3H-thiophene-3-carboxylate |
InChI |
InChI=1S/C26H22N2O2S/c1-17-22(24(29)30-2)26(19-13-7-4-8-14-19,31-23(17)18-11-5-3-6-12-18)25-27-20-15-9-10-16-21(20)28-25/h3-16,22H,1-2H3,(H,27,28)/t22-,26+/m1/s1 |
InChI-Schlüssel |
NUQHBZPRXOLJTQ-GJZUVCINSA-N |
Isomerische SMILES |
CC1=C(S[C@]([C@H]1C(=O)OC)(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
SMILES |
CC1=C(SC(C1C(=O)OC)(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=C(SC(C1C(=O)OC)(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281983.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)


![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)

![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)